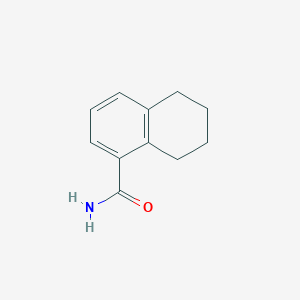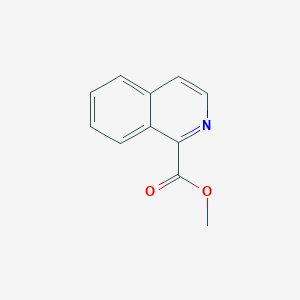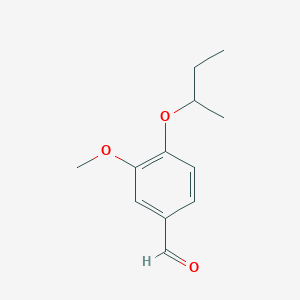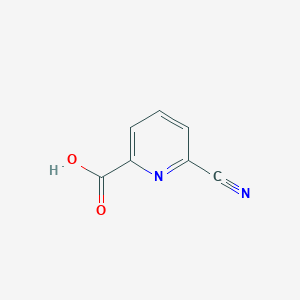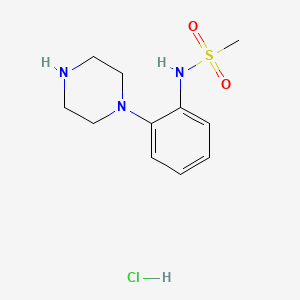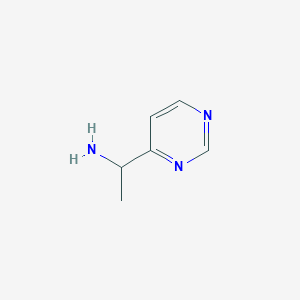
(1-Pyrimidin-4-ylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pyrimidin-4-ylethyl)amine is a heterocyclic amine compound featuring a pyrimidine ring attached to an ethylamine group. Pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3, is a fundamental structure in many biologically active molecules, including nucleic acids and various pharmaceuticals .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential for the synthesis of DNA and RNA, and are involved in the regulation of enzymatic reactions . Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties .
Result of Action
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Pyrimidin-4-ylethyl)amine. For instance, the vapors of aromatic amines can diffuse into the atmosphere from various sources, potentially affecting their action .
Biochemische Analyse
Biochemical Properties
(1-Pyrimidin-4-ylethyl)amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in pyrimidine metabolism, such as carbamoyl phosphate synthetase II and dihydroorotase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing various cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and function. For example, this compound may inhibit the activity of enzymes involved in pyrimidine biosynthesis, leading to reduced nucleotide levels and impaired DNA synthesis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as carbamoyl phosphate synthetase II and dihydroorotase, which are essential for the synthesis of pyrimidine nucleotides . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis of nucleotides.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It may be taken up by cells via endocytosis or facilitated diffusion, and its distribution within tissues can be influenced by its interactions with transport proteins . The localization and accumulation of this compound within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pyrimidin-4-ylethyl)amine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method is the reductive amination of pyrimidine-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the alkylation of pyrimidine with ethylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Pyrimidin-4-ylethyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
(1-Pyrimidin-4-ylethyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It has potential therapeutic applications in the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is utilized in the production of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: The parent compound, widely used in pharmaceuticals and agrochemicals.
2-Aminopyrimidine: Another derivative with similar biological activities.
4-Aminopyrimidine: Known for its use in the synthesis of various heterocyclic compounds.
Uniqueness
(1-Pyrimidin-4-ylethyl)amine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
1-pyrimidin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUDXKITNRVEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
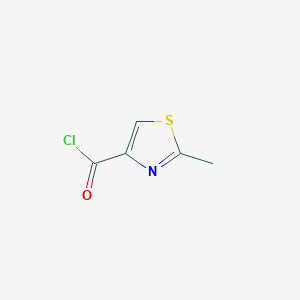
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

